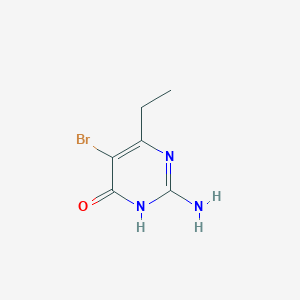
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one
Übersicht
Beschreibung
The compound “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” belongs to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the amino, bromo, and ethyl groups, as well as the ketone functionality, could potentially confer a variety of chemical properties and reactivities to this compound.
Wissenschaftliche Forschungsanwendungen
Importance in Heterocyclic Chemistry and Medicinal Applications
The compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one belongs to the broader class of pyrimidines, which are of significant interest in both heterocyclic chemistry and medicinal research due to their wide-ranging applications. Pyrimidines and their derivatives exhibit a diverse array of biological activities, making them pivotal in drug development and therapeutic interventions.
Synthesis and Catalysis : A key application of pyrimidine derivatives, including 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, is in the synthesis of complex heterocyclic compounds. These compounds serve as precursors or intermediates in the production of various pharmacologically active molecules. The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds demonstrates the compound's role in facilitating diverse synthetic pathways, contributing to the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Activities : Pyrimidine derivatives display a broad spectrum of pharmacological effects, such as anti-inflammatory, antibacterial, antiviral, antifungal, and anticancer activities. This wide range of effects underscores the importance of pyrimidine derivatives in medicinal chemistry, with research continuously exploring new synthetic methods and structure-activity relationships to develop novel therapeutic agents (Rashid et al., 2021).
Anti-inflammatory Applications : The anti-inflammatory properties of pyrimidine derivatives are of particular interest, attributed to their inhibitory effects on various inflammatory mediators. This makes them potential candidates for developing new anti-inflammatory drugs, with ongoing studies aimed at understanding their mechanisms of action and optimizing their efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer Potential : The role of pyrimidine derivatives in cancer therapy is another area of extensive research. These compounds have shown promise in various cancer models, acting through different mechanisms to inhibit tumor growth. The development of pyrimidine-based anticancer agents continues to be a focus, with researchers exploring novel compounds and combinations to enhance therapeutic outcomes (Kaur et al., 2014).
Zukünftige Richtungen
The future directions for research on “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” could include exploring its potential biological activities, given the known activities of other 2-aminopyrimidine derivatives . Additionally, further studies could investigate its synthesis, reactivity, and physical and chemical properties.
Eigenschaften
IUPAC Name |
2-amino-5-bromo-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPNHPGBOCLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333579 | |
| Record name | AC1LADPK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one | |
CAS RN |
58331-07-0 | |
| Record name | AC1LADPK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

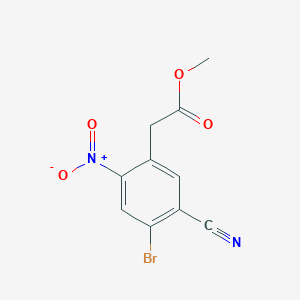
![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)
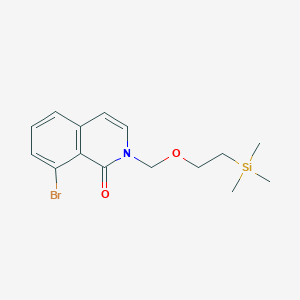
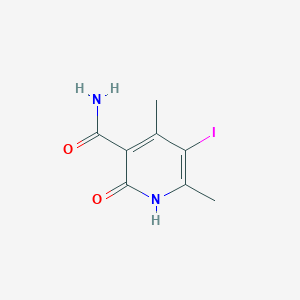
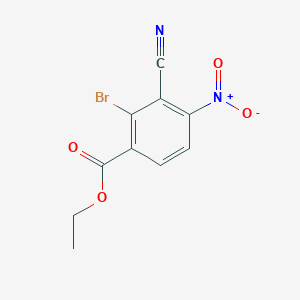

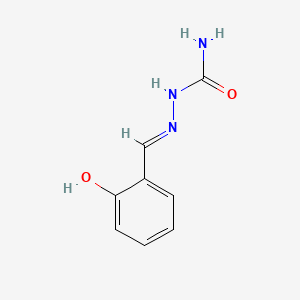
![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
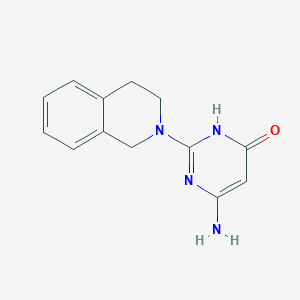
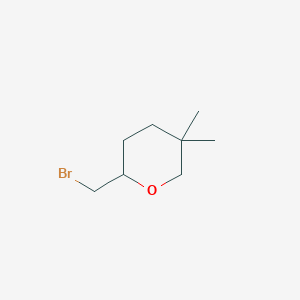
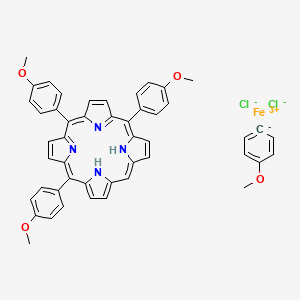
![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)